molecular formula C11H23NO2 B14623692 N-(3,3-Diethoxypropyl)but-3-en-1-amine CAS No. 59067-08-2

N-(3,3-Diethoxypropyl)but-3-en-1-amine

Cat. No.: B14623692
CAS No.: 59067-08-2
M. Wt: 201.31 g/mol
InChI Key: CLWUPXWCJDNYSD-UHFFFAOYSA-N
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Description

N-(3,3-Diethoxypropyl)but-3-en-1-amine is an organic compound with the molecular formula C11H23NO2. It is characterized by the presence of an amine group attached to a but-3-en-1-yl chain, which is further substituted with a 3,3-diethoxypropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diethoxypropyl)but-3-en-1-amine typically involves the reaction of but-3-en-1-amine with 3,3-diethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diethoxypropyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-(3,3-Diethoxypropyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
  • 1-Amino-3,3-diethoxypropane

Uniqueness

N-(3,3-Diethoxypropyl)but-3-en-1-amine is unique due to its combination of a but-3-en-1-yl chain and a 3,3-diethoxypropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

59067-08-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-(3,3-diethoxypropyl)but-3-en-1-amine

InChI

InChI=1S/C11H23NO2/c1-4-7-9-12-10-8-11(13-5-2)14-6-3/h4,11-12H,1,5-10H2,2-3H3

InChI Key

CLWUPXWCJDNYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCNCCC=C)OCC

Origin of Product

United States

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